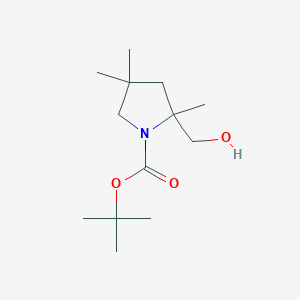

叔丁基-2-(羟甲基)-2,4,4-三甲基吡咯烷-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate is a chemical entity that has been referenced in various research contexts. It is related to a family of compounds that are used in asymmetric synthesis and as intermediates for the production of amines, as well as in the synthesis of other complex organic molecules. The tert-butyl group is a common protecting group in organic synthesis, often used to protect carboxylic acids due to its steric bulk and ease of removal .

Synthesis Analysis

The synthesis of related compounds often involves the use of tert-butyl groups as protecting groups or as part of the molecular backbone. For instance, N-tert-butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used to synthesize a wide range of highly enantioenriched amines . Similarly, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involves an iodolactamization as a key step . Other research has focused on the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, demonstrating the versatility of tert-butyl groups in synthesis .

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups can be complex, with the potential for various conformations. For example, studies on 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives have shown that the interaction of axial hydroxyl groups with axial methyl groups can cause shifts in NMR signals and that these compounds can exist in non-chair forms stabilized by intramolecular hydrogen bonds . The molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates also exhibit layered structures created from hydrogen bonds .

Chemical Reactions Analysis

The tert-butyl group in these compounds can undergo various chemical reactions. For instance, the tert-butyl group can be cleaved by treatment with acid after nucleophilic addition to N-tert-butanesulfinyl imines . In the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, alkylation and selective cleavage of the tert-butyl ester are key steps . The tert-butyl group can also be involved in epimerization and hydrolysis reactions, as seen in the synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds are influenced by the presence of the tert-butyl group. For example, the steric bulk of the tert-butyl group can affect the solubility and reactivity of the compound. The tert-butyl group can also influence the stability of the compound, as seen in the thermal analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . Additionally, the tert-butyl group can affect the conformation of the molecule, which can be analyzed using X-ray crystallography and DFT analyses .

科学研究应用

环境修复和生物降解

对叔丁基化合物进行的研究表明,它们在环境修复中发挥着重要作用,特别是在分解甲基叔丁基醚(MTBE,一种常见的汽油添加剂)方面。研究表明,使用射频 (RF) 等离子体反应器分解 MTBE 非常有效,可以将其转化为危害较小的物质,如甲烷和乙烯。这一过程凸显了叔丁基化合物在减少燃料添加剂造成环境污染方面的潜力 (Hsieh 等人,2011 年)。

催化和化学合成

叔丁基化合物在化学合成中的用途很显著,特别是在催化方面。对合成药物(如凡德他尼)的合成途径的研究发现,叔丁基衍生物是关键的中间体,这凸显了它们在开发更有效、更具商业可行性的合成方法中的重要性。这些化合物作为各种合成途径中的关键中间体,提供了更高的产率,并展示了它们在工业生产中的商业价值 (Mi,2015 年)。

环境归宿和生物降解

叔丁基化合物对于了解 MTBE 的环境归宿和生物降解也很重要。研究重点关注 MTBE 的生物降解途径,将叔丁基醇 (TBA) 确定为关键中间体。这项研究提供了对燃料含氧物微生物降解的见解,为地下水和土壤环境中污染物的生物修复和自然衰减提供了策略。叔丁基化合物在这些过程中的作用凸显了它们在环境科学和工程中的重要性 (Fiorenza 和 Rifai,2003 年)。

绿色化学的潜力

叔丁基化合物的探索延伸到绿色化学应用,在非色谱生物分离工艺的开发中得到考虑。这些工艺(如三相分配 (TPP))利用叔丁基化合物高效、经济且可扩展地分离生物活性分子。此类应用凸显了叔丁基化合物推进可持续化学实践和技术的通用性和潜力 (Yan 等人,2018 年)。

属性

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)7-13(14,6)9-15/h15H,7-9H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJRGGMJIMUKCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OC(C)(C)C)(C)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)

![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)

![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate](/img/structure/B2514665.png)

![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)

![N-({imidazo[1,2-a]pyrazin-3-yl}methyl)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2514675.png)

![tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2514676.png)

![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)

![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)

![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2514680.png)